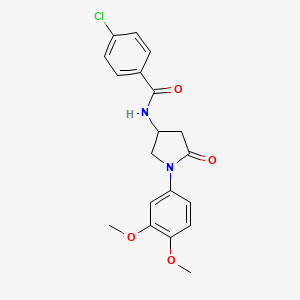

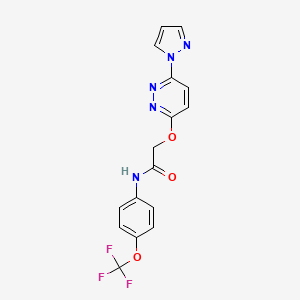

![molecular formula C31H25FN4O3 B2531386 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-fluorophenyl)amino)formamide CAS No. 1796920-69-8](/img/structure/B2531386.png)

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-fluorophenyl)amino)formamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DBU is a bicyclic amidine base. It is non-nucleophilic, sterically hindered, and used in organic synthesis as a catalyst, a complexing ligand, and a non-nucleophilic base .

Synthesis Analysis

DBU can be used in various reactions such as the methylation reaction of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions .Molecular Structure Analysis

The empirical formula of DBU is C9H16N2 and its molecular weight is 152.24 .Chemical Reactions Analysis

DBU is reported to be superior to amine catalyst in Baylis-Hillman reaction . It can also promote the reduction of azides to amines under metal-free conditions .Physical And Chemical Properties Analysis

DBU is a colorless liquid with a density of 1.018 g/mL at 25 °C. It has a boiling point of 80-83 °C/0.6 mmHg .Aplicaciones Científicas De Investigación

Antitumor Applications

A study describes the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, demonstrating their curative activity against L-1210 and P388 leukemia, potentially acting as a prodrug modification of triazene compounds. This highlights the chemical's relevance in antitumor research and its application in developing cancer therapeutics (Stevens et al., 1984).

Antimicrobial Activity

Another study discusses the synthesis and antimicrobial activity of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives. This research outlines the chemical's utility in creating compounds with significant antibacterial and antifungal properties, suggesting its potential in addressing microbial resistance (Hafez et al., 2015).

Protein Modification Techniques

Research on the selective modification of proteins using 4-Formylbenzene diazonium hexafluorophosphate (FBDP) to install a bioorthogonal aldehyde functionality on tyrosine residues illustrates the compound's application in protein engineering and biochemical studies. This method facilitates the facile introduction of functional molecules onto proteins, enhancing bioconjugation techniques (Gavrilyuk et al., 2012).

Vasopressin Receptor Antagonists

A study on the synthesis of 2,6-diaza-5-oxobicyclo[5.4.0]undeca-1(7),8,10-triene derivatives as vasopressin V2 receptor antagonists showcases the therapeutic applications of similar compounds in modulating vasopressin receptors. This research indicates the potential for developing novel treatments for diseases related to the vasopressin pathway (Ohkawa et al., 1999).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25FN4O3/c1-20-9-5-6-12-24(20)27(37)19-36-26-14-8-7-13-25(26)28(21-10-3-2-4-11-21)34-29(30(36)38)35-31(39)33-23-17-15-22(32)16-18-23/h2-18,29H,19H2,1H3,(H2,33,35,39) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWBQVNQKHIRRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC=C(C=C4)F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2531306.png)

![2-[3-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2531307.png)

![5-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2531309.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2531310.png)

![tert-butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate](/img/structure/B2531313.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2531317.png)